molecular formula C7H7FN4 B13710826 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710826
M. Wt: 166.16 g/mol
InChI Key: IEMLKSVVSVXVHS-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich bicyclic heterocycle characterized by a triazole ring fused to a pyridine core. Its structure includes a fluorine atom at position 6, a methyl group at position 7, and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system, with the molecular formula C7H6FN3C₇H₆FN₃ and a molecular weight of 151.14 g/mol. The presence of fluorine and methyl groups enhances its stability and biological activity, making it valuable in medicinal chemistry and drug design.

Potential Applications

This compound as an Inhibitor of Janus Kinases (JAK)
this compound shows biological activity as an inhibitor of Janus kinases (JAK1 and JAK2). These enzymes are critical in signaling pathways that regulate immune response and cell proliferation. Thus, it may have therapeutic applications in treating inflammatory diseases and certain cancers. Interaction studies show that this compound can bind to specific molecular targets in biological systems, acting on Janus kinases involved in cell growth and immune responses. Understanding these interactions is crucial for optimizing its therapeutic potential.

Structural Exploration and Similar Compounds

Several compounds share structural similarities with this compound. Some examples include:

  • 1,2,4-Triazolo[1,5-a]pyrimidines: These have a similar ring structure but differ in nitrogen placement.
  • 1,2,4-Triazolo[4,3-a]pyrazines: These differ in ring fusion pattern.
  • Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: This contains a carboxylate group.
  • Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate: This has a triazole core with an ethyl ester.
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: This has a bromine substitution at position 7.

The specific combination of fluorine and methyl substituents in this compound enhances its chemical stability and biological activity compared to similar compounds. Its ability to inhibit key enzymes in critical signaling pathways distinguishes it as a promising candidate in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Pharmacological Impact

The biological activity of triazolopyridine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Pharmacological Activity Synthetic Method
Target Compound : 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine 2-NH₂, 6-F, 7-CH₃ Hypothesized antiviral/antitumor (inferred from triazolopyrimidine SAR) Not explicitly reported; inferred from multi-component reactions
5a : 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 5-CH₃, 7-(3,4,5-trimethoxyphenyl), 6-carboxamide Antiproliferative activity (IC₅₀ = 1.2–8.7 µM against cancer cell lines) Biginelli-like reaction
5t : 2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide 7-Ph, 6-carboxamide Moderate antimicrobial activity (MIC = 8–32 µg/mL) Same as above
6-Fluoro-2-phenyl-triazolo[1,5-a]pyridin-7-amine 6-F, 7-NH₂, 2-Ph Unspecified (fluorine enhances bioavailability) Not detailed
7-Amino-2-pyridin-4-yl-triazolo[1,5-a]pyrimidine-6-carbonitrile 7-NH₂, 6-CN Adenosine receptor binding (Ki = 0.1–10 µM) Oxidative cyclization

Key Observations :

  • Fluorine Substitution: The 6-fluoro group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., 5a, 5t) .
  • Methyl vs.
  • Amino Group: The 2-amino moiety facilitates hydrogen bonding with biological targets, analogous to antitumor triazolopyrimidines .

Antiproliferative and Antimicrobial Effects

  • Triazolopyrimidines with Electron-Withdrawing Groups : Derivatives like 5a (7-trimethoxyphenyl) exhibit strong antiproliferative activity, likely due to enhanced π-π stacking with kinase targets .
  • Impact of Fluorine : Fluorine at position 6 (target compound) may mimic the electron-withdrawing effects of nitro or trifluoromethyl groups in analogues like 2-Furyl-6-nitro-triazolo[1,5-a]pyrimidin-7-one (antiviral) .
  • Amino vs. Carboxamide: The 2-amino group in the target compound may mimic the binding mode of carboxamide-containing derivatives (e.g., 5a) but with reduced steric hindrance .

Kinase and Receptor Binding

  • Adenosine Receptors: 7-Amino-6-carbonitrile derivatives show nanomolar affinity, suggesting the target compound’s amino group could similarly engage receptor residues .
  • Antibacterial Activity : Triazolopyridines with lipophilic substituents (e.g., 5g: 4-chlorophenyl) inhibit Enterococcus faecium (MIC = 4–16 µg/mL) . The target’s 7-methyl group may enhance Gram-positive activity.

Biological Activity

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its fused triazole and pyridine ring system. Its molecular formula is C₇H₆FN₃, with a molecular weight of 151.14 g/mol. The presence of fluorine and methyl groups enhances its stability and biological activity, making it a candidate for various therapeutic applications, particularly in medicinal chemistry.

The compound primarily functions as an inhibitor of Janus kinases (JAK1 and JAK2), which are essential in several signaling pathways that regulate immune responses and cell proliferation. The inhibition of these kinases suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of similar triazolo compounds can effectively inhibit the growth of breast, colon, and lung cancer cell lines . The mechanism behind this activity often involves pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR), indicating alternative modes of action .

Inhibition of Cytokine Production

In vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-17A in models induced by IL-18/23. This suggests its potential use in treating autoimmune conditions like psoriasis by modulating immune responses .

Structure-Activity Relationship (SAR)

The unique combination of fluorine and methyl substituents on the triazolo-pyridine scaffold enhances both chemical stability and biological activity compared to structurally similar compounds. SAR studies have identified key structural features that contribute to its inhibitory effects on JAK enzymes and other targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameTarget EnzymeBiological ActivityReference
This compoundJAK1/JAK2Inhibitor; Anti-inflammatory
1,2,4-Triazolo[1,5-a]pyrimidinesHIV Reverse TranscriptaseInhibitor; Antiviral
Fluorinated 7-aryl-2-pyridyl derivativesVarious cancer cell linesAntiproliferative

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Psoriasis Treatment : A study evaluated the compound's effect on IL-17A production in a mouse model of psoriasis. The results indicated a robust dose-dependent inhibition of cytokine production, suggesting its potential as a therapeutic agent for inflammatory skin diseases .
  • Cancer Cell Line Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in breast and colon cancer cell lines at micromolar concentrations. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival .

Q & A

Q. What are the established synthetic routes for 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine?

Basic
The synthesis typically involves multi-step reactions starting from amino-substituted pyridine precursors. A common approach includes:

Annulation of the triazole ring : Using aminopyridine derivatives and reagents like arylazomalononitrile under reflux conditions with ethanol and piperidine as a catalyst .

Substituent introduction : Fluorine and methyl groups are introduced via nucleophilic substitution or Grignard reactions. For example, fluorination may employ potassium fluoride or halogen-exchange reactions in polar aprotic solvents .

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate mixtures) is critical for isolating the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Basic
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm ring fusion. For example, methyl protons appear as singlets near δ 2.1–2.3 ppm, while aromatic protons show splitting patterns consistent with triazole-pyridine fusion .
  • X-ray Crystallography : Resolves crystal packing and torsional angles (e.g., carboxylate groups twisted at ~55° from the triazole plane) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 208.082 for C₇H₇FN₄) .

Q. How can researchers optimize yields during triazole ring formation?

Advanced
Optimization strategies include:

  • Catalyst selection : Piperidine or DMF enhances cyclization efficiency .
  • Reaction time/temperature : Prolonged reflux (8–12 hours at 80–100°C) improves annulation but requires monitoring to avoid decomposition .
  • Solvent systems : Ethanol/water mixtures (1:1 v/v) balance reactivity and solubility, achieving yields up to 76% .

Example optimization data (from analogous syntheses):

CatalystSolventTemp (°C)Time (h)Yield (%)
PiperidineEthanol80662
DMFEthanol/H₂O100876

Q. What strategies resolve contradictions in spectroscopic data for substituted derivatives?

Advanced
Contradictions (e.g., unexpected splitting in 1^1H NMR) arise from:

  • Conformational flexibility : Use variable-temperature NMR to identify dynamic effects .
  • Impurity interference : Validate purity via HPLC (C18 columns, acetonitrile/water gradients) .
  • Crystallographic validation : Compare experimental X-ray data with computational models (DFT) to confirm substituent geometry .

Q. How does fluorine substitution impact biological activity?

Basic
Fluorine enhances:

  • Metabolic stability : By blocking cytochrome P450 oxidation sites .
  • Binding affinity : Electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
    Assay design : Screen activity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values between fluorinated and non-fluorinated analogs .

Q. What are the challenges in functionalizing the triazole ring with electron-withdrawing groups?

Advanced
Challenges include:

  • Regioselectivity : Use directing groups (e.g., nitro) to control substitution at C6 or C7 positions .
  • Reagent compatibility : Avoid strong acids/bases that hydrolyze the triazole. Trifluoroacetyl protection stabilizes the ring during nitration .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) requires anhydrous conditions and inert atmospheres .

Q. How can solubility issues be addressed for in vivo studies?

Advanced

  • Prodrug design : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
  • Co-solvent systems : Use DMSO/water (≤10% DMSO) or cyclodextrin inclusion complexes .
  • Salt formation : Hydrochloride salts improve bioavailability in physiological buffers .

Q. What mechanistic insights explain side reactions during methyl group introduction?

Advanced
Side products (e.g., over-alkylation) arise from:

  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor mono-methylation .
  • Steric hindrance : Bulky reagents (e.g., methyl iodide) require longer reaction times (24+ hours) .
    Mitigation : Monitor via TLC and quench reactions at 50% conversion to isolate intermediates .

Q. How stable is this compound under varying pH and temperature conditions?

Advanced

  • pH stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10) via triazole ring opening. Stable in neutral buffers (pH 6–8) for 48+ hours .
  • Thermal stability : Decomposes above 200°C (DSC data). Store at –20°C under argon to prevent oxidation .

Q. What computational methods predict binding modes for target proteins?

Advanced

  • Docking studies : Use AutoDock Vina with crystal structures (PDB) of kinases or GPCRs. Fluorine atoms often occupy hydrophobic subpockets .
  • MD simulations : GROMACS trajectories (100 ns) assess binding stability and hydrogen-bond networks .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide lead optimization .

Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7FN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

IEMLKSVVSVXVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1F)N

Origin of Product

United States

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